(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone
Description
Properties
Molecular Formula |
C12H8ClFN2O |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-(3-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H8ClFN2O/c13-7-3-4-10(15)8(6-7)12(17)11-9(14)2-1-5-16-11/h1-6H,15H2 |
InChI Key |
AVOKCSINMMKZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-3-fluoro-5-chloropyridine Intermediate
A key intermediate in the synthesis of the target compound is 2-amino-3-fluoro-5-chloropyridine, which can be prepared via ammonolysis of 2,3-difluoro-5-chloropyridine followed by reduction. The process is characterized by:
- Raw Materials: 2,3-difluoro-5-chloropyridine and aqueous ammonia.
- Reaction Conditions: Conducted in a sealed autoclave at elevated temperatures (120–140°C) for 20–24 hours.
- Workup: After cooling, the product precipitates as a light yellow solid, which is filtered, washed, and purified by extraction with ethyl acetate, drying, and recrystallization.
- Yield: High yields of approximately 84–85% are consistently reported.
Representative Experimental Data:
| Entry | 2,3-Difluoro-5-chloropyridine (g) | Ammonia (L) | Temperature (°C) | Time (h) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | 100 | 1.125 | 120 | 20 | 85.32 | Light yellow solid, 83.61 g |
| 2 | 100 | 1.5 | 140 | 20 | 85.26 | Light yellow solid, 83.55 g |
| 3 | 100 | 0.75 | 140 | 24 | 84.34 | Light yellow solid, 82.65 g |
This method is advantageous due to its simplicity, use of inexpensive and readily available raw materials, and suitability for large-scale production.
Alternative Synthetic Routes to 3-Fluoropyridine-2-methanol
Another important intermediate, 3-fluoropyridine-2-methanol, can be synthesized via a novel multi-step process involving:
- Formation of quinoline anhydride by reaction of quinolinic acid with thionyl chloride in 1,2-dichloroethane.
- Conversion to 2,3-pyridinedioic acid-2-isopropyl ester by refluxing with isopropanol.
- Subsequent reduction of the ester to 3-fluoropyridine-2-methanol using sodium borohydride in the presence of calcium chloride under controlled low temperatures.
- Purification by extraction and drying steps.
This method is notable for milder reaction conditions compared to traditional n-butyllithium routes, higher yields, lower cost of raw materials, and greener process attributes suitable for industrial application.
Preparation of the 2-Amino-5-chlorophenyl Moiety
The 2-amino-5-chlorophenyl fragment is typically prepared via classical aromatic substitution and amination reactions:
- Starting from 2,5-dichloronitrobenzene or related chlorinated aromatic precursors.
- Selective reduction of the nitro group to the amino group under catalytic hydrogenation or chemical reduction.
- Purification to isolate the 2-amino-5-chlorophenyl intermediate.
While specific detailed procedures for this fragment are less documented in the provided sources, standard aromatic amine synthesis methods apply.
Coupling to Form (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone
The final step involves coupling the prepared 3-fluoropyridin-2-yl moiety with the 2-amino-5-chlorophenyl group via formation of the methanone linkage (benzoyl-type ketone bond). Typical approaches include:
- Acylation Reaction: The 3-fluoropyridine-2-carboxylic acid or its activated derivatives (acid chlorides or anhydrides) are reacted with the 2-amino-5-chlorophenyl compound under mild conditions.
- Catalysts and Reagents: Use of coupling agents such as thionyl chloride for acid chloride formation, or carbodiimides for amide bond formation.
- Reaction Conditions: Controlled temperature (often 0–25°C), inert atmosphere to prevent side reactions.
- Purification: Crystallization or chromatographic methods to isolate the final product with high purity.
Summary Table of Key Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Ammonolysis of 2,3-difluoro-5-chloropyridine | 2,3-difluoro-5-chloropyridine + NH3 (aq) | 120–140°C, 20–24 h, sealed autoclave | ~85 | High yield, scalable |
| 2. Reduction to 3-fluoropyridine-2-methanol | Quinoline anhydride + NaBH4 + CaCl2 | 0 ± 5°C to reflux 65°C, 3 h | High | Mild conditions, greener process |
| 3. Preparation of 2-amino-5-chlorophenyl | Aromatic chloronitro compound + reduction | Catalytic hydrogenation or chemical | - | Standard aromatic amine synthesis |
| 4. Coupling to form target compound | 3-fluoropyridine-2-carboxylic acid derivative + 2-amino-5-chlorophenyl | Acid chloride formation, acylation | - | Requires controlled conditions |
Research Findings and Analysis
- The ammonolysis method for preparing 2-amino-3-fluoro-5-chloropyridine is well-documented with robust yields (~85%) and operational simplicity, making it industrially viable.
- The novel synthesis of 3-fluoropyridine-2-methanol avoids hazardous reagents like n-butyllithium, improving safety and environmental footprint while maintaining high yield and purity.
- Coupling strategies rely on well-established acylation chemistry, ensuring the formation of the methanone linkage with high selectivity.
- The overall synthetic strategy benefits from step economy, readily available starting materials, and scalable protocols.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoropyridine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs are compared in Table 1:
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Insights :
- The pyridine ring in the target compound enhances binding to HIV-1 reverse transcriptase compared to phenyl analogs, likely due to hydrogen bonding with active-site residues .
- Halogen positioning critically affects activity: Fluorine at the pyridine 3-position (target) vs. phenyl 2-position (2-fluorophenyl analog) alters steric bulk and dipole orientation, impacting target selectivity .
Biological Activity
Introduction
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone, with the CAS number 1019466-42-2, is a compound of significant interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl moiety and a fluoropyridine component, which contribute to its biological properties. The presence of both an amino group and a carbonyl functionality suggests potential reactivity that can be exploited for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClFN₂O |
| Molecular Weight | 246.65 g/mol |
| CAS Number | 1019466-42-2 |
| Solubility | Soluble in DMSO |
The biological activity of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory responses or cancer progression.
- Receptor Modulation : It could potentially interact with receptors involved in neurotransmission or pain pathways.
Antitumor Activity
Recent studies have demonstrated the potential antitumor effects of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone. For instance, in vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. It exhibited significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent. The structure-activity relationship indicates that modifications to the chlorophenyl group may enhance this activity.
Case Studies
- Study on Antitumor Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 15 µM.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising antimicrobial activity .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone provides insights into its biological activity:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone | Amino, Chlorophenyl, Fluoropyridine | Antitumor, Antimicrobial | Potential for drug development |
| 5-Chloro-2-(methylamino)phenol | Chlorophenol & Amino Group | Antimicrobial | Similar halogenated structure |
| 3-Fluoroaniline | Fluorinated Aromatic Amine | Anti-inflammatory | Lacks carbonyl functionality |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
